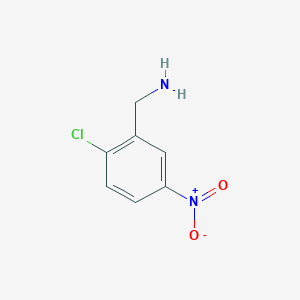

2-Chloro-5-nitrobenzylamine

Descripción general

Descripción

2-Chloro-5-nitrobenzylamine, also known as (5-chloro-2-nitrophenyl)methanamine, is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a nitro group, and a benzylamine group . The InChI code for this compound is 1S/C7H7ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2 .Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry

- 2-Chloro-5-nitrobenzylamine is a significant intermediate in organic synthesis, commonly used in the fields of medicine, pesticides, and chemicals. For instance, a study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine demonstrated its widespread application in these areas, highlighting its importance as an intermediate (Wang Ling-ya, 2015).

- In the synthesis of chiral cyclopalladated complexes derived from (S)-α-methyl-4-nitrobenzylamine, this compound plays a crucial role. These complexes are significant for their unique property as the first orthometallated complexes containing a primary amine with an electron-withdrawing group in the benzene ring (J. Vicente et al., 1995).

Environmental and Microbial Degradation

- Research on the degradation of 2-Chloro-5-nitrophenol by Ralstonia eutropha JMP134 revealed the microbe's ability to utilize 2-chloro-5-nitrophenol as a sole source of nitrogen, carbon, and energy. This process involves the reduction of 2-chloro-5-nitrophenol to various compounds, demonstrating the potential environmental applications in biodegradation and pollutant removal (A. Schenzle et al., 1999).

Pharmaceutical Synthesis

- The chemical has been used in the synthesis of pharmaceuticals like mesalamine, an anti-inflammatory agent. A green approach for large-scale production of mesalamine starting from 2-chloro-5-nitrobenzoic acid, closely related to this compound, was reported, emphasizing the compound's role in drug synthesis (C. Vijaya Lakshmi et al., 2018).

Biological Systems and Photolysis

- 2-Nitrobenzyl derivatives, closely related to this compound, have been utilized in photolabile protecting groups in synthetic organic chemistry, with applications in kinetic studies of biological systems. For instance, 'caged ATP', synthesized using these derivatives, allows for in-situ generation of ATP in biological studies (J. Mccray et al., 1980).

Safety and Hazards

When handling 2-Chloro-5-nitrobenzylamine, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

Propiedades

IUPAC Name |

(2-chloro-5-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKRAPUCWHTTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

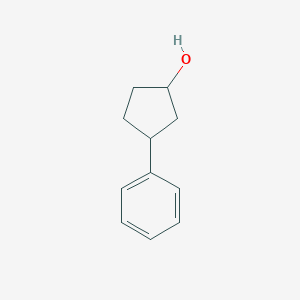

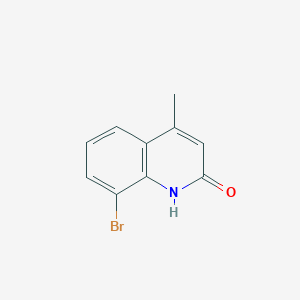

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B3268909.png)

![4-[(dimethylamino)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3268915.png)

![Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B3268927.png)